3-Iodo-1-trityl-1H-1,2,4-triazole
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Overview
Description
3-Iodo-1-trityl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of an iodine atom at the third position and a trityl group at the first position of the triazole ring
Mechanism of Action
Mode of Action
It is known that triazole compounds can interact with various biological targets through hydrogen bonding, dipole interactions, and π-π stacking . The presence of the iodine and trityl groups may also influence the compound’s interactions with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Iodo-1-trityl-1H-1,2,4-triazole . These factors may include pH, temperature, and the presence of other molecules in the environment. The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-trityl-1H-1,2,4-triazole typically involves the iodination of 1-trityl-1H-1,2,4-triazole. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-trityl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate, in an organic solvent.
Coupling Reactions: Require palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as dimethylformamide or toluene.
Major Products:
Substitution Reactions: Yield substituted triazoles with various functional groups.
Coupling Reactions: Produce biaryl or alkyne-substituted triazoles.
Scientific Research Applications
3-Iodo-1-trityl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
1-Trityl-1H-1,2,4-triazole: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Bromo-1-trityl-1H-1,2,4-triazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
1-Phenyl-1H-1,2,4-triazole: Lacks the trityl group, resulting in different chemical properties and applications.
Uniqueness: 3-Iodo-1-trityl-1H-1,2,4-triazole is unique due to the presence of both the iodine atom and the trityl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
3-iodo-1-trityl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16IN3/c22-20-23-16-25(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQHALMULRXBKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00709905 |
Source
|
Record name | 3-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00709905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151899-62-6 |
Source
|
Record name | 3-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151899-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00709905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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